molecular formula C12H9N3O4 B11471236 (3,4-Dimethoxy-5-nitrobenzylidene)propanedinitrile

(3,4-Dimethoxy-5-nitrobenzylidene)propanedinitrile

Cat. No.: B11471236
M. Wt: 259.22 g/mol
InChI Key: HRISZMKQRDVSAZ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile is a chemical compound characterized by the presence of a nitrophenyl group substituted with methoxy groups and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxy-5-nitrophenyl)methylidene]propanedinitrile typically involves the reaction of 3,4-dimethoxy-5-nitrobenzaldehyde with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,4-dimethoxy-5-nitrobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-[(3,4-dimethoxy-5-nitrophenyl)methylidene]propanedinitrile exerts its effects is largely dependent on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile: Similar structure but with hydroxyl groups instead of methoxy groups.

    2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]malononitrile: Similar structure but with a different nitrile group.

Uniqueness

2-[(3,4-Dimethoxy-5-nitrophenyl)methylidene]propanedinitrile is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic properties and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-[(3,4-dimethoxy-5-nitrophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C12H9N3O4/c1-18-11-5-8(3-9(6-13)7-14)4-10(15(16)17)12(11)19-2/h3-5H,1-2H3

InChI Key

HRISZMKQRDVSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=C(C#N)C#N

Origin of Product

United States

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